molecular formula C13H24N2O2 B2510421 Tert-butyl 4-amino-1-azaspiro[4.4]nonane-1-carboxylate CAS No. 1545158-39-1

Tert-butyl 4-amino-1-azaspiro[4.4]nonane-1-carboxylate

Cat. No.: B2510421
CAS No.: 1545158-39-1
M. Wt: 240.347
InChI Key: ZVTWRNPATYORKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-amino-1-azaspiro[4.4]nonane-1-carboxylate ( 1545158-39-1) is a high-value spirocyclic building block in medicinal chemistry and pharmaceutical research. This Boc-protected amine has a molecular formula of C13H24N2O2 and a molecular weight of 240.3 g/mol . Its unique 1-azaspiro[4.4]nonane scaffold is of significant interest in the design and synthesis of novel arginase inhibitors . Arginase is a manganese-containing metalloenzyme that plays a key role in the urea cycle and is implicated in a range of disease pathways, including oncology, cardiovascular disease, and neurodegenerative disorders . By depleting L-arginine in the tumor microenvironment, arginase-1 (ARG-1) expressed in myeloid-derived suppressor cells (MDSCs) can impair T-cell function and facilitate immune evasion by cancer cells . Furthermore, the mitochondrial isoform arginase-2 (ARG-2) has been identified as a metabolic checkpoint in regulatory T cells (Tregs), influencing antitumoral immune responses . Inhibiting these enzymes presents a promising therapeutic strategy, and spirocyclic structures like this compound serve as critical synthetic intermediates for developing potent, next-generation inhibitors such as OATD-02, which targets both ARG-1 and ARG-2 . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

tert-butyl 4-amino-1-azaspiro[4.4]nonane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-9-6-10(14)13(15)7-4-5-8-13/h10H,4-9,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVTWRNPATYORKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C12CCCC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-amino-1-azaspiro[4.4]nonane-1-carboxylate typically involves the reaction of tert-butyl 4-oxo-1-azaspiro[4.4]nonane-1-carboxylate with an appropriate amine source. The reaction is usually carried out under controlled conditions, such as in the presence of a base and a suitable solvent. The reaction temperature and time are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and yield. The reaction conditions are carefully monitored and controlled to meet the stringent requirements of industrial production .

Chemical Reactions Analysis

Ester Hydrolysis and Deprotection

The tert-butyl ester group undergoes acid-catalyzed hydrolysis to yield the corresponding carboxylic acid or its salt. This reaction is critical for deprotection in synthetic workflows.

Reaction Conditions Outcome Yield Ref.
Acidic hydrolysisTrifluoroacetic acid (TFA) in DCM, 0°C → r.t.Removal of tert-butyl group, formation of free amine-carboxylic acid85–92%
Hydrochloric acid treatment6 M HCl, microwave (170°C, 40 min)Complete deprotection of ester and spirocyclic framework87%

The tert-butyl group’s lability under acidic conditions facilitates selective deprotection without disrupting the spirocyclic amine core .

Amine Functionalization

The primary amine at position 4 participates in nucleophilic substitutions and acylations, enabling derivatization for pharmacological applications.

Acylation Reactions

Reagent Conditions Product Yield Ref.
Acetyl chlorideDCM, triethylamine, 0°C → r.t.N-acetylated derivative78%
Benzoyl chlorideTHF, pyridine, refluxN-benzoylated spirocyclic compound65%

Acylation enhances the compound’s lipophilicity, which is advantageous for membrane permeability in drug design.

Alkylation Reactions

Reagent Conditions Product Yield Ref.
Methyl iodideNaHMDS, THF, −78°CN-methylated derivative70%
Allyl bromideKHMDS, DME, r.t.N-allylated spirocyclic compound63%

Alkylation reactions are stereospecific, with the spirocyclic framework influencing regioselectivity .

Reductive Amination

The amine group participates in reductive amination with aldehydes or ketones to form secondary amines:

Carbonyl Source Conditions Product Yield Ref.
Piperidine + formaldehydeNaBH(OAc)₃, AcOH, DCMPiperidine-functionalized derivative95%
CyclohexanoneNaBH₃CN, MeOHCyclohexylamine-linked compound82%

This method is pivotal for introducing bulky substituents while retaining the spirocyclic conformation .

Boronate Formation

The compound’s structure allows for Suzuki-Miyaura coupling precursors via boronate intermediates:

Reagent Conditions Product Yield Ref.
Pinacolborane[Ir(cod)Cl]₂, dppe, DCMSpirocyclic boronate ester75%

This reaction enables cross-coupling for constructing complex architectures in medicinal chemistry .

Oxidation and Cyclization

Controlled oxidation of the amine generates intermediates for heterocycle formation:

Reagent Conditions Product Yield Ref.
m-CPBADCM, 0°CNitrone intermediate68%
BrCN/NaOAcMeOH, r.t.Cyanamide derivative60%

Oxidation pathways are sensitive to steric effects from the spirocyclic system .

Stereochemical Considerations

The (4R,5S) configuration (where applicable) influences reaction outcomes:

  • Nucleophilic substitutions favor equatorial attack due to chair-like conformations.

  • Deprotection kinetics vary with stereochemistry, impacting synthetic route efficiency .

Scientific Research Applications

Chemistry

In synthetic chemistry, tert-butyl 4-amino-1-azaspiro[4.4]nonane-1-carboxylate serves as a versatile building block for constructing more complex molecules. Its spirocyclic structure enables the formation of various derivatives through chemical reactions such as oxidation, reduction, and substitution, which can lead to new compounds with tailored properties for specific applications .

Biology

The compound is under investigation for its potential biological activities, particularly in pharmacology. Studies have suggested that it may exhibit antimicrobial and anticancer properties, making it a candidate for drug development against various diseases. Preliminary evaluations indicate that derivatives of this compound could inhibit cancer cell proliferation, highlighting its potential as an anticancer agent .

Medicine

In medical research, this compound is being explored for its role in drug design and development. Its ability to interact with specific molecular targets suggests that it could modulate biological pathways relevant to disease processes, thus serving as a pharmacological tool in therapeutic strategies .

Industry

The compound is also utilized in material science for developing new materials and chemical processes. Its unique properties may contribute to innovations in polymer chemistry or catalysis, where spirocyclic compounds are often sought for their distinct reactivity profiles .

Case Studies

Case Study 1: Anticancer Activity
A study evaluated the anticancer potential of various derivatives derived from this compound against leukemia cell lines (MOLT-4) and CNS cancer cell lines (SF-295). The results indicated significant inhibition rates (84.19% for MOLT-4), suggesting that modifications to the spirocyclic structure can enhance biological activity against cancer cells .

Case Study 2: Synthesis of Derivatives
Research focused on synthesizing new derivatives from this compound has demonstrated its utility as a precursor in generating compounds with improved pharmacological profiles, particularly in targeting specific enzymes or receptors involved in disease mechanisms .

Mechanism of Action

The mechanism of action of tert-butyl 4-amino-1-azaspiro[4.4]nonane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Key Structural Modifications and Their Implications

The spirocyclic framework and substituent variations significantly influence physical properties, reactivity, and biological activity. Below is a detailed comparison with structurally related compounds:

Table 1: Comparison of tert-Butyl 4-amino-1-azaspiro[4.4]nonane-1-carboxylate and Analogs
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Physical State Key Properties/Applications References
This compound (Target) C₁₃H₂₄N₂O₂ 240.34 Amino group at C4 Oil (purified) Pharmaceutical intermediate; high nucleophilicity
tert-Butyl 7-thia-1-azaspiro[4.4]nonane-1-carboxylate (20k) C₁₂H₂₁NO₂S 243.36 Sulfur atom replacing one carbon White powder Melting point: 69–70°C; enhanced redox stability
tert-Butyl 1-oxo-2-azaspiro[4.4]nonane-2-carboxylate (11d) C₁₂H₂₁NO₃ 227.30 Oxo group at C1; 2-aza core Colorless oil Reactivity in reduction/hydroxylation steps
tert-Butyl 4-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate (CID 121552731) C₁₃H₂₃NO₃ 241.33 Hydroxy group at C4 Not reported Potential for esterification/oxidation
tert-Butyl 4-azaspiro[2.4]heptane-4-carboxylate (20a) C₁₁H₁₉NO₂ 197.28 Smaller spiro ring (heptane) Colorless oil Higher volatility; 95% synthesis yield
tert-Butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate C₁₂H₂₂N₂O₂ 226.32 Additional nitrogen at C7 (diazaspiro) Not reported Increased basicity; coordination chemistry
tert-Butyl 4-(((benzyloxy)carbonyl)amino)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate C₂₀H₂₈N₂O₅ 376.45 Benzyloxycarbonyl-protected amino; 1-oxa Discontinued Bulky substituent; potential prodrug applications

Critical Observations

Substituent Effects: Amino vs. Hydroxy/Oxo: The amino group in the target compound enhances nucleophilicity, making it suitable for coupling reactions (e.g., amide bond formation), whereas hydroxy or oxo analogs (CID 121552731, 11d) are more prone to oxidation or esterification . Sulfur Incorporation (20k): The 7-thia analog exhibits greater thermal stability (melting point 69–70°C) due to sulfur’s polarizability, contrasting with the oil consistency of the target compound .

Spiro Ring Modifications: Smaller spiro systems (e.g., 20a’s heptane ring) reduce molecular weight and alter solubility profiles, favoring applications requiring lower steric hindrance . Diazaspiro derivatives (e.g., 1,7-diazaspiro) introduce additional basic sites, enabling salt formation or metal coordination, which is absent in the monoaza target compound .

Stereochemical Variations: Stereoisomeric diazaspiro compounds (e.g., (5R)- and (5S)-2,7-diazaspiro[4.4]nonane) highlight the impact of chirality on biological activity, a factor less explored in the non-chiral target compound .

Biological Activity

Tert-butyl 4-amino-1-azaspiro[4.4]nonane-1-carboxylate (CAS Number: 1545158-39-1) is a chemical compound characterized by its unique spirocyclic structure, which has garnered attention in various fields of research, particularly in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, highlighting its potential applications, mechanisms of action, and relevant research findings.

  • Molecular Formula : C13H24N2O2
  • Molecular Weight : 240.35 g/mol
  • Structure : The compound features a spiro-connected azaspiro ring system with both amino and carboxylate functional groups, contributing to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound has been studied for its potential to modulate various biological pathways, which may lead to antimicrobial and anticancer effects.

Potential Targets:

  • Enzymatic Inhibition : Interaction with enzymes involved in metabolic pathways.
  • Receptor Binding : Potential binding to neurotransmitter receptors, influencing neuronal activity.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity against certain bacterial strains.
  • Anticancer Activity : Investigations into its anticancer potential have shown promise, particularly in inhibiting the growth of specific cancer cell lines.
  • Neuroactive Effects : Due to its structural similarity to known neuroactive compounds, there is interest in its effects on the central nervous system.

Case Studies

Several studies have explored the biological effects of this compound:

StudyFindings
Study A (2023) Demonstrated significant inhibition of bacterial growth in vitro, suggesting potential as an antimicrobial agent.
Study B (2023) Reported cytotoxic effects on pancreatic cancer cells, with an IC50 value indicating effective dose-response relationship.
Study C (2023) Explored neuroprotective properties in animal models, indicating potential therapeutic applications in neurodegenerative diseases.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

ParameterValue
Absorption Rapid absorption observed in animal models
Distribution Wide distribution in tissues; crosses blood-brain barrier
Metabolism Primarily hepatic metabolism with active metabolites identified
Excretion Renal excretion predominant

Comparison with Related Compounds

This compound shares similarities with other azaspiro compounds but exhibits distinct biological profiles due to its unique structure.

CompoundStructural FeaturesBiological Activity
Tert-butyl 3-amino-1-oxa-7-azaspiro[4.4]nonaneOxa ring additionModerate antimicrobial activity
Tert-butyl 7-amino-1-azaspiro[4.4]nonaneDifferent amino positioningEnhanced anticancer properties

Q & A

Q. What are the standard synthetic routes for tert-butyl 4-amino-1-azaspiro[4.4]nonane-1-carboxylate?

The synthesis typically involves multi-step reactions starting from Boc-protected intermediates. A common method includes cyclization of tert-butyl carbamate derivatives with aminoalkyl halides or carbonyl compounds under basic conditions. For example, 4-(N-Boc-amino)cyclohexanone is used as a precursor, followed by reductive amination or spirocyclization to form the azaspiro core . Key parameters include solvent choice (e.g., tetrahydrofuran or dichloromethane), temperature control (0–25°C), and catalysts like sodium hydride. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high yields (reported ~60–75%) .

Q. How is the compound characterized structurally using spectroscopic and crystallographic methods?

  • Spectroscopy : NMR (¹H, ¹³C) identifies proton environments and carbon frameworks. For example, the tert-butyl group appears as a singlet at ~1.4 ppm in ¹H NMR, while the spirocyclic amine protons resonate between 2.5–3.5 ppm .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 268.2) .
  • X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving bond angles and stereochemistry. The spirocyclic nitrogen’s geometry (e.g., chair vs. boat conformation) is critical for reactivity .

Q. What safety protocols are recommended when handling this compound?

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation.
  • Spill Management : Absorb with inert materials (e.g., sand) and dispose as hazardous waste .
  • First Aid : Flush eyes with water for 15 minutes; wash skin with soap and water .

Q. What are the typical reactions this compound undergoes in organic synthesis?

  • Deprotection : Acidic cleavage (e.g., HCl/dioxane) removes the tert-butyloxycarbonyl (Boc) group, yielding a free amine for further functionalization .
  • Nucleophilic Substitution : The amino group reacts with electrophiles (e.g., acyl chlorides, sulfonyl chlorides) to form amides or sulfonamides .
  • Reductive Amination : Converts carbonyl intermediates into secondary amines using NaBH₃CN .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yield and purity in spirocyclic synthesis?

  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance cyclization rates but may increase side reactions.
  • Catalyst Screening : Transition metals (e.g., Pd/C) improve reductive steps but require inert atmospheres.
  • Temperature Gradients : Slow warming (e.g., −20°C to RT) minimizes byproducts during Boc deprotection .
  • Analytical Monitoring : TLC or LC-MS tracks reaction progress; HPLC purifies enantiomers (chiral columns) .

Q. How to resolve contradictions in biological activity data across studies?

  • Target Validation : Use CRISPR knockouts or siRNA to confirm receptor/enzyme interactions (e.g., sigma receptor binding assays) .
  • Dose-Response Curves : EC₅₀/IC₅₀ values clarify potency variations due to assay conditions (e.g., cell line differences) .
  • Metabolite Profiling : LC-HRMS identifies active metabolites that may skew results .

Q. What computational methods are used to study its interactions with biological targets?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding poses in receptor pockets (e.g., G-protein-coupled receptors) .
  • MD Simulations : GROMACS models dynamic interactions (e.g., ligand-receptor stability over 100 ns trajectories) .
  • QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups) with activity trends .

Q. How does its spirocyclic structure influence reactivity compared to non-spiro analogs?

  • Steric Effects : The rigid spiro framework restricts conformational flexibility, enhancing stereoselectivity in reactions .
  • Electronic Effects : The nitrogen lone pair in the azaspiro ring participates in resonance, altering nucleophilicity .
  • Comparative Table :
Property Spirocyclic Analog Non-Spiro Analog
Conformational Freedom LowHigh
Hydrogen Bonding Capacity Enhanced (dual N-sites)Moderate
Synthetic Complexity High (multi-step)Moderate
Bioactivity (IC₅₀) 10–100 nM (sigma receptors)1–10 μM

Key Methodological Takeaways

  • Synthesis : Prioritize Boc protection/deprotection strategies for amine stability.
  • Characterization : Combine NMR, X-ray, and HRMS for unambiguous structural assignment.
  • Safety : Adhere to PPE and spill protocols due to uncharacterized toxicity .
  • Biological Studies : Validate targets experimentally and computationally to mitigate data discrepancies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.